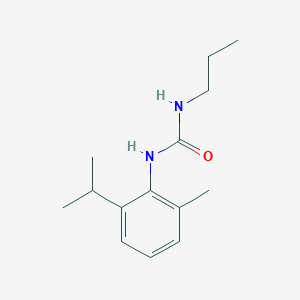![molecular formula C19H22N2O2S B5323124 N-{2-[(diethylamino)carbonyl]phenyl}-2-(methylthio)benzamide](/img/structure/B5323124.png)
N-{2-[(diethylamino)carbonyl]phenyl}-2-(methylthio)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[(diethylamino)carbonyl]phenyl}-2-(methylthio)benzamide, commonly known as DEAB, is a chemical compound that has been extensively studied for its biological properties. DEAB is a potent inhibitor of aldehyde dehydrogenase (ALDH), an enzyme that plays a critical role in the metabolism of many endogenous and exogenous compounds.
作用机制
DEAB inhibits N-{2-[(diethylamino)carbonyl]phenyl}-2-(methylthio)benzamide by binding to the enzyme's active site and preventing the conversion of aldehydes to their corresponding acids. This inhibition leads to the accumulation of aldehydes, which can have deleterious effects on cellular function. The mechanism of action of DEAB has been extensively studied, and it has been shown to be a competitive inhibitor of this compound.
Biochemical and Physiological Effects
The inhibition of this compound by DEAB has been shown to have a wide range of biochemical and physiological effects. For example, DEAB has been shown to increase the sensitivity of cancer cells to chemotherapy by inhibiting this compound and increasing the accumulation of toxic metabolites. Additionally, DEAB has been shown to inhibit the growth of cancer stem cells, which are thought to play a critical role in tumor initiation and progression.
实验室实验的优点和局限性
DEAB has several advantages for use in lab experiments. For example, it is a potent and selective inhibitor of N-{2-[(diethylamino)carbonyl]phenyl}-2-(methylthio)benzamide, which makes it an excellent tool for investigating the role of this compound in various biological processes. Additionally, DEAB is relatively stable and easy to use, which makes it a popular choice for many researchers.
However, there are also some limitations to the use of DEAB in lab experiments. For example, it is a relatively expensive compound, which can limit its use in large-scale experiments. Additionally, DEAB can have off-target effects, which can complicate the interpretation of experimental results.
未来方向
Despite its extensive use in scientific research, there are still many unanswered questions about the biological properties of DEAB. Future research directions could include investigating the role of N-{2-[(diethylamino)carbonyl]phenyl}-2-(methylthio)benzamide in various disease states, such as cancer and neurodegenerative disorders. Additionally, researchers could investigate the potential therapeutic applications of DEAB, such as its use in combination with chemotherapy to improve treatment outcomes.
Conclusion
In conclusion, DEAB is a potent inhibitor of this compound that has been extensively studied for its biological properties. It has been shown to have a wide range of biochemical and physiological effects, and it has several advantages for use in lab experiments. However, there are also some limitations to its use, and there are still many unanswered questions about its biological properties. Future research directions could help to shed light on these questions and uncover new therapeutic applications for this important compound.
合成方法
DEAB can be synthesized using a multi-step process that involves the reaction of 2-chloro-N-(2-nitrophenyl)acetamide with diethylamine to form N-(2-nitrophenyl)-N-(diethylamino)acetamide. This compound is then reduced using sodium dithionite to form N-{2-[(diethylamino)carbonyl]phenyl}-2-nitrobenzamide. Finally, this compound is treated with thioacetic acid to form N-{2-[(diethylamino)carbonyl]phenyl}-2-(methylthio)benzamide.
科学研究应用
DEAB has been extensively studied for its biological properties, particularly its ability to inhibit N-{2-[(diethylamino)carbonyl]phenyl}-2-(methylthio)benzamide. This compound is a critical enzyme in the metabolism of many endogenous and exogenous compounds, including ethanol, retinoids, and aldehydes. DEAB has been shown to be a potent inhibitor of this compound, and as a result, it has been used in many studies to investigate the role of this compound in various biological processes.
属性
IUPAC Name |
N,N-diethyl-2-[(2-methylsulfanylbenzoyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-4-21(5-2)19(23)14-10-6-8-12-16(14)20-18(22)15-11-7-9-13-17(15)24-3/h6-13H,4-5H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPZYTQHOCSLJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-allyl-4-[2-(2-bromophenoxy)propanoyl]piperazine](/img/structure/B5323049.png)
![5-chloro-N-(3-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5323054.png)
![N-1H-benzimidazol-2-yl-2-{[(6-methyl-4-oxo-3,4,4a,7a-tetrahydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetamide](/img/structure/B5323062.png)

![N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]-3-methylbenzamide](/img/structure/B5323068.png)
![N-(2-{3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)urea](/img/structure/B5323072.png)
![7-acetyl-6-(1,3-benzodioxol-5-yl)-10-chloro-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5323078.png)
![2-[2-(4-ethylphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5323083.png)
![2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile](/img/structure/B5323091.png)

![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5323097.png)
![(3S*,5R*)-5-[(cyclopropylamino)carbonyl]-1-[(5-methyl-1H-indazol-3-yl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5323108.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5323119.png)
![N,N-dimethyl-7-[3-methyl-2-(3-methylphenoxy)butanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5323130.png)